molecular formula C4F6 B1630412 Hexafluoro-1,3-butadiene CAS No. 685-63-2

Hexafluoro-1,3-butadiene

Cat. No.: B1630412
CAS No.: 685-63-2
M. Wt: 162.03 g/mol
InChI Key: LGPPATCNSOSOQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexafluoro-1,3-butadiene (C4F6) is primarily used as an etching gas in the manufacturing of semiconductor devices . It is especially useful in critical etch processes that require high aspect ratios and selectivity .

Mode of Action

This compound interacts with its targets (semiconductor materials) through a process known as etching. This process involves the removal of material from the surface of an object by chemical action. The compound’s ability to etch semiconductor materials is due to its highly reactive nature . It is also known to dimerize via a [2+2] process at 150 °C to give perfluorinated divinylcyclobutanes .

Biochemical Pathways

For example, it reacts with its cyclodimers containing trifluorovinyl groups to give all the trimers expected for [2+2]- and [2+4]-cycloadditions .

Pharmacokinetics

It is known to be a colorless gas under normal conditions , suggesting that it could be absorbed through inhalation.

Result of Action

The primary result of this compound’s action is the etching of semiconductor materials. This allows for the creation of intricate patterns and structures on the surface of these materials, which is crucial in the manufacturing of semiconductor devices .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is known to form explosive mixtures with air and may explode if heated . Therefore, it is typically handled in a well-ventilated area and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use only outdoors or in a well-ventilated area to avoid breathing the gas .

Biochemical Analysis

Biochemical Properties

Hexafluoro-1,3-butadiene plays a role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular components, leading to various biochemical effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, which in turn can alter the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to various biomolecules, including proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA repair, which can lead to increased DNA damage and mutagenesis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical effects. Additionally, long-term exposure to this compound in in vitro and in vivo studies has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, high doses of this compound have been associated with increased mortality and severe organ damage in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of reactive intermediates, which can further interact with cellular components and cause various biochemical effects. Additionally, this compound can affect metabolic flux and alter the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific cellular compartments, leading to localized effects. The distribution of this compound within tissues can also vary, with certain tissues showing higher levels of accumulation than others .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Additionally, this compound can interact with nuclear proteins, leading to changes in gene expression and DNA damage .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,2,3,4,4-hexafluorobuta-1,3-diene
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InChI

InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPPATCNSOSOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(=C(F)F)F)F
Source PubChem
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Molecular Formula

C4F6
Source PubChem
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Related CAS

25036-06-0
Record name 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID4060991
Record name Hexafluorobutadiene
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Molecular Weight

162.03 g/mol
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Physical Description

Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS]
Record name Hexafluoro-1,3-butadiene
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CAS No.

685-63-2
Record name Hexafluoro-1,3-butadiene
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Record name Hexafluoro-1,3-butadiene
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Record name 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-
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Record name Hexafluorobutadiene
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Record name 1,1,2,3,4,4-hexafluorobuta-1,3-diene
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Record name HEXAFLUORO-1,3-BUTADIENE
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Synthesis routes and methods

Procedure details

In fact, from the reaction of 1,2,3,4-tetrachlorohexafluoro-butane with metal zinc there is obtained hexafluorobutadiene either pure or in admixture with 1,4-dichlorohexafluorobut-2-ene (Haszeldine, J. Chem. Soc., 4423 (1952)), while according to the process of the present invention from 1,2,3,4-tetrachloro -hexafluorobutadiene there is obtained pure 1,4-dichlorohexafluorobut-2-ene (see Example 8).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hexafluoro-1,3-butadiene?

A1: this compound has the molecular formula C4F6 and a molecular weight of 162.03 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Several spectroscopic techniques are employed to characterize C4F6, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C NMR [, , , ] and 19F NMR [] provide valuable information about the structure and bonding within the molecule.
  • X-ray Photoelectron Spectroscopy (XPS): XPS helps determine the elemental composition and chemical states within the C4F6 polymer. []
  • Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and helps identify specific functional groups. [, ]
  • Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy analyzes the vibrational modes and functional groups present in the C4F6 molecule. []
  • Electron Spin Resonance (ESR) Spectroscopy: ESR is used to study the radical cation of C4F6, providing information about its electronic structure and reactivity. [, ]
  • Electron Energy-Loss Spectroscopy (EELS): EELS is employed to investigate the electronic excitation of C4F6 isomers by electron impact. [, ]

Q3: How does the stability of this compound affect its applications?

A3: While C4F6 exhibits thermal stability exceeding that of poly(tetrafluoroethylene) despite containing -C=C- groups in its main chain, [] its stability under plasma conditions is crucial for its application as an etching gas. The decomposition of C4F6 in plasma produces various radicals and ions, influencing the etching process and the properties of deposited fluorocarbon films. [, ] Understanding these decomposition pathways and optimizing plasma parameters are vital for controlling etching selectivity and achieving desired material properties.

Q4: Does this compound exhibit any catalytic properties?

A4: Currently, there is limited research available on the catalytic properties of C4F6. Most studies focus on its synthesis, polymerization, and application as an etching gas. Further investigation is needed to explore its potential catalytic applications.

Q5: How is computational chemistry used to study this compound?

A5: Computational chemistry plays a significant role in understanding C4F6. For instance:

  • Geometry Optimization: Ab initio and DFT methods are employed to determine the most stable geometries of C4F6 isomers and their radical cations. [, , , ]
  • Electronic Structure Calculations: These calculations provide insights into the electronic properties, ionization potentials, and excitation energies of C4F6 and its isomers. [, , ]
  • Reaction Mechanism Studies: Computational methods help elucidate reaction mechanisms involved in the synthesis, polymerization, and thermal reactions of C4F6. [, , ]
  • Potential Energy Surface (PES) Exploration: PES scans are used to study conformational changes, isomerization pathways, and dissociation channels of C4F6. [, ]

Q6: How do structural modifications of this compound impact its properties and reactivity?

A6: Changes in the structure of C4F6, like introducing substituents or altering the arrangement of fluorine atoms, can significantly impact its properties. For example:

  • Electronic Properties: The presence and position of fluorine atoms affect the electron density distribution within the molecule, influencing its reactivity towards nucleophiles and electrophiles. []
  • Polymerization Behavior: Structural modifications can alter the reactivity ratios in copolymerization reactions with other monomers, impacting the composition and properties of the resulting polymers. []
  • Thermal Stability: The position and nature of substituents can influence the thermal stability of C4F6 and its polymers. [, ]

Q7: What are the SHE implications of using this compound?

A7: While C4F6 is considered a potential replacement for some perfluorocarbons due to its lower global warming potential (GWP), [] its overall environmental impact and potential toxicity require thorough assessment to ensure safe handling and use.

Q8: What are some alternatives to this compound in its various applications?

A8:

  • Dry Etching: Other fluorocarbon gases like octafluorocyclobutane (C4F8), octafluorocyclopentene (C5F8), and hexafluoropropene (C3F6) are used as alternatives to C4F6 in dry etching processes. [, ] Each alternative offers distinct advantages and disadvantages regarding etching rate, selectivity, and environmental impact.
  • Polymer Synthesis: Alternative fluorinated monomers, like tetrafluoroethylene and vinylidene fluoride, can be used to synthesize polymers with properties comparable to poly(C4F6). [] The choice of monomer depends on the desired properties of the final polymer.

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